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Vinyltoluene Monomer

Industrial Hygiene VOC Emission Compliance Reactive Diluent Safety

Vinyltoluene monomer (VT, CAS 25013-15-4) is a mixture of meta‑ and para‑methylstyrene isomers, typically distributed at approximately 55 % meta and 45 % para. As a substituted styrenic monomer, it polymerizes via conventional free‑radical, ionic, or thermal initiation to yield high‑clarity, colorless polymers.

Molecular Formula C18H20
Molecular Weight 236.4 g/mol
CAS No. 25013-15-4
Cat. No. B6288984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyltoluene Monomer
CAS25013-15-4
Molecular FormulaC18H20
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C
InChIInChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3
InChIKeyVAPKHDZBJXRVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyltoluene Monomer (CAS 25013-15-4): A Mixed-Isomer Methylstyrene for Differentiated Resin Formulations


Vinyltoluene monomer (VT, CAS 25013-15-4) is a mixture of meta‑ and para‑methylstyrene isomers, typically distributed at approximately 55 % meta and 45 % para . As a substituted styrenic monomer, it polymerizes via conventional free‑radical, ionic, or thermal initiation to yield high‑clarity, colorless polymers [1]. VT serves as a reactive diluent and comonomer in unsaturated polyester resins, alkyds, vinyl resins, and specialty coatings, where its lower vapor pressure, higher boiling point, and distinct polymer glass‑transition temperature differentiate it from styrene and para‑methylstyrene [2].

Why Styrene or Para‑Methylstyrene Cannot Replace Vinyltoluene Monomer Without Reformulation and Performance Trade‑Offs


VT shares the styrenic backbone with styrene (ST) and para‑methylstyrene (PMS), yet divergent vapor pressures, flash points, homopolymer glass‑transition temperatures (Tg), and regulatory classifications prevent direct 1:1 substitution [1]. VT’s mixed isomer composition (55:45 m:p) yields a homopolymer Tg of 92 °C, approximately 8 °C lower than polystyrene (100 °C) and fully 10 °C below PMS homopolymer (102 °C) [2]. A formulator replacing VT with ST or PMS would therefore face altered hardness development, film formation, and coalescing‑solvent demand. Moreover, VT’s vapor pressure is approximately 4.5‑fold lower than that of styrene, meaning that simple substitution without engineering controls can lead to VOC non‑compliance and increased workplace exposure [3].

Quantitative Differentiation of Vinyltoluene Monomer (CAS 25013-15-4) Against Styrene and Para‑Methylstyrene


Vapor Pressure at 20 °C: VT Is ~4.5‑Fold Less Volatile Than Styrene

Vinyltoluene monomer exhibits a vapor pressure of 1.1 mmHg at 20 °C , whereas styrene monomer under identical conditions has a vapor pressure of 5 mmHg [1]. This 4.5‑fold reduction in volatility directly lowers the rate of VOC emission and reduces the inhalation exposure potential during open‑process manufacturing.

Industrial Hygiene VOC Emission Compliance Reactive Diluent Safety

Flash Point (Closed Cup): VT Offers a 21 °C Safety Margin Over Styrene

Vinyltoluene monomer has a closed‑cup flash point of 53 °C [1], compared with 32 °C for styrene . This 21 °C elevation moves VT from a low‑flash Class I flammable liquid (styrene) to a higher‑flash combustible liquid, reducing ignition risk during storage, pumping, and mixing operations.

Process Safety Flammable Liquid Handling Thermoset Resin Manufacturing

Boiling Point: VT Provides a 25 °C Higher Processing Window Than Styrene

Vinyltoluene monomer boils over the range 169–172 °C , whereas styrene boils at 145–146 °C [1]. The 25 °C higher boiling point allows VT to remain in the liquid phase during elevated‑temperature cure cycles, reducing monomer evaporation loss and maintaining stoichiometric balance in unsaturated polyester and alkyd resin cures.

Thermal Processing Cure Cycle Design High‑Temperature Resin Systems

Homopolymer Glass‑Transition Temperature: VT 92 °C vs. Styrene 100 °C vs. PMS 102 °C

Experimentally measured by DSC (midpoint method), the homopolymer Tg of vinyltoluene is 92 °C, compared with 100 °C for polystyrene and 102 °C for poly(para‑methylstyrene) [1]. The 8–10 °C offset arises from the mixed meta/para isomer distribution of VT and translates into measurably softer coatings and slower hardness development, as demonstrated in clear‑coating drawdown tests [1].

Polymer Design Film Formation Hardness Development

Priority Application Scenarios Where Vinyltoluene Monomer (CAS 25013-15-4) Outperforms Styrene and Para‑Methylstyrene


Low‑VOC Unsaturated Polyester Resin (UPR) Formulations for Open‑Mold Composite Fabrication

In hand lay‑up, spray‑up, and filament‑winding processes, monomer evaporation directly contributes to workplace VOC exposure. Replacing styrene with VT reduces the vapor‑phase monomer concentration by approximately 4.5‑fold (1.1 vs. 5 mmHg at 20 °C) , helping manufacturers meet increasingly stringent EPA and EU emission directives without resorting to expensive vapor‑capture equipment.

High‑Temperature Cure Alkyd and Polyester Coatings Requiring Thermal Stability of the Reactive Diluent

VT’s boiling range of 169–172 °C permits cure schedules 25 °C higher than those feasible with styrene . This enables faster cycle times in coil‑coating, can‑coating, and high‑bake industrial enamel lines, while simultaneously reducing monomer boil‑off and associated shrinkage defects.

Flexible, High‑Clarity Sealants and Caulks Where Polystyrene‑Like Brittleness Is Unacceptable

The 92 °C homopolymer Tg of VT—8 °C below polystyrene—yields films with greater flexibility and impact resistance at ambient temperature [1]. This makes VT the preferred aromatic comonomer for acrylic‑styrenic caulks and sealants that must maintain adhesion and elasticity through freeze–thaw cycles.

Plastic Scintillators Demanding Higher Light Output and Monomer Purity

Poly(vinyltoluene) (PVT) is the standard matrix for plastic scintillation detectors because it provides higher light output than polystyrene or poly(methyl methacrylate) matrices [1]. The low volatility and high flash point of VT monomer also facilitate safe, high‑purity bulk polymerization to produce large‑volume detector elements.

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